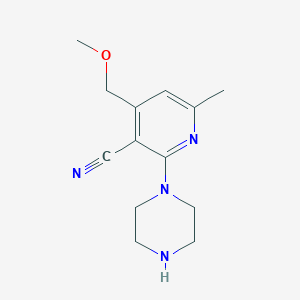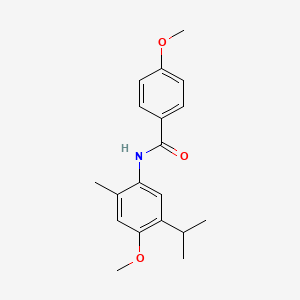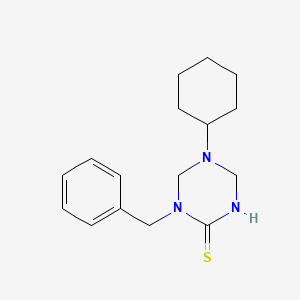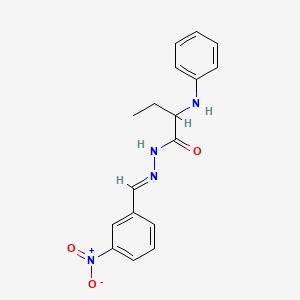
4-(methoxymethyl)-6-methyl-2-(1-piperazinyl)nicotinonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Methoxymethyl)-6-methyl-2-(1-piperazinyl)nicotinonitrile, also known as MMMPN, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a member of the nicotinonitrile family, which is known for its diverse pharmacological properties. MMMPN has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for use in various research fields. In
作用機序
The mechanism of action of 4-(methoxymethyl)-6-methyl-2-(1-piperazinyl)nicotinonitrile is not fully understood, but it is believed to involve the modulation of various signaling pathways in the body. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory cytokines. This compound has also been shown to activate the peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that is involved in the regulation of glucose and lipid metabolism.
Biochemical and Physiological Effects
This compound has been shown to exhibit a range of biochemical and physiological effects. This compound has been shown to reduce the production of inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor alpha (TNF-α). This compound has also been shown to reduce the production of reactive oxygen species (ROS), which are known to contribute to oxidative stress and inflammation. In addition, this compound has been shown to reduce the proliferation of cancer cells and induce apoptosis, or programmed cell death.
実験室実験の利点と制限
One of the main advantages of using 4-(methoxymethyl)-6-methyl-2-(1-piperazinyl)nicotinonitrile in lab experiments is its diverse pharmacological properties. This compound has been shown to exhibit anti-inflammatory, analgesic, anti-tumor, and neuroprotective effects, making it a promising candidate for use in various research fields. However, one of the limitations of using this compound in lab experiments is its relatively low solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for research on 4-(methoxymethyl)-6-methyl-2-(1-piperazinyl)nicotinonitrile. One area of interest is the development of more efficient synthesis methods for this compound. Another area of interest is the elucidation of the mechanism of action of this compound, which could lead to the development of more targeted therapies for various diseases. Additionally, further research is needed to explore the potential applications of this compound in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
合成法
The synthesis of 4-(methoxymethyl)-6-methyl-2-(1-piperazinyl)nicotinonitrile involves several steps, starting with the reaction of 2-chloro-6-methylpyridine with sodium methoxide to form 2-methoxy-6-methylpyridine. This compound is then reacted with chloromethyl methyl ether to form 4-(methoxymethyl)-6-methyl-2-pyridinemethanol. The final step involves the reaction of this compound with piperazine and sodium cyanide to form this compound. The overall yield of this synthesis method is approximately 50%.
科学的研究の応用
4-(methoxymethyl)-6-methyl-2-(1-piperazinyl)nicotinonitrile has been extensively studied for its potential applications in scientific research. This compound has been shown to exhibit a range of pharmacological properties, including anti-inflammatory, analgesic, and anti-tumor effects. This compound has also been shown to have potential applications in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
特性
IUPAC Name |
4-(methoxymethyl)-6-methyl-2-piperazin-1-ylpyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O/c1-10-7-11(9-18-2)12(8-14)13(16-10)17-5-3-15-4-6-17/h7,15H,3-6,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAKSZALPQHDYIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=N1)N2CCNCC2)C#N)COC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![5-(4-chlorophenyl)-4-{[(1-methyl-1H-pyrrol-2-yl)methylene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B5857916.png)
![N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-2-fluorobenzamide](/img/structure/B5857923.png)


![(4-tert-butylphenyl)[3-(2-hydroxy-4-methylphenyl)-1H-pyrazol-4-yl]methanone](/img/structure/B5857934.png)

![N-[2-(dimethylamino)ethyl]-3,4-dimethoxybenzamide](/img/structure/B5857940.png)



![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-methoxy-3-methylbenzamide](/img/structure/B5857972.png)